(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid
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Overview
Description
“(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid” is a chemical compound that is related to 2-(Pyridin-3-yl)acetic Acid . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 . This compound is used as a reference standard in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid”:
Inhibitors of Human Immunodeficiency Virus (HIV) Replication
This compound has been identified as a potential inhibitor of HIV replication. Research suggests that derivatives of pyridin-3-yl acetic acid can be used in pharmaceutical compositions to treat those infected with HIV by inhibiting HIV integrase .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
A method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed. This synthesis involves a multicomponent condensation process and is significant for creating compounds with potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been shown to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their effects by binding to gaba receptors, thereby enhancing the inhibitory effects of gaba in the nervous system .
Biochemical Pathways
Compounds that interact with gaba receptors generally influence the gabaergic neurotransmission pathway, which plays a crucial role in inhibitory signaling in the central nervous system .
Result of Action
Compounds that enhance gabaergic neurotransmission typically result in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid involves the conversion of pyridine-3-carboxaldehyde to the corresponding alcohol, followed by oxidation to the carboxylic acid.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Pyridine-3-carboxaldehyde is reduced to pyridine-3-carbinol using sodium borohydride in acetic acid.", "Pyridine-3-carbinol is oxidized to (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid using sodium hydroxide and hydrogen peroxide." ] } | |
CAS RN |
459140-41-1 |
Product Name |
(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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